molecular formula C13H11ClN2O3S B3126421 2-Chloro-N-(3-nitro-phenyl)-N-thiophen-2-ylmethyl-acetamide CAS No. 333778-31-7

2-Chloro-N-(3-nitro-phenyl)-N-thiophen-2-ylmethyl-acetamide

Cat. No.: B3126421
CAS No.: 333778-31-7
M. Wt: 310.76 g/mol
InChI Key: ZDKFSBQBKVSWKT-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-nitro-phenyl)-N-thiophen-2-ylmethyl-acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a nitro group, and a thiophen-2-ylmethyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-nitro-phenyl)-N-thiophen-2-ylmethyl-acetamide typically involves the reaction of 2-chloroacetamide with 3-nitroaniline and thiophen-2-ylmethyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-nitro-phenyl)-N-thiophen-2-ylmethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines (e.g., aniline) or thiols (e.g., thiophenol) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted acetamides with different functional groups.

Scientific Research Applications

2-Chloro-N-(3-nitro-phenyl)-N-thiophen-2-ylmethyl-acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-nitro-phenyl)-N-thiophen-2-ylmethyl-acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with bacterial enzymes, leading to inhibition of bacterial growth. The chloro group can also participate in nucleophilic substitution reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure with a fluoro group instead of a thiophen-2-ylmethyl group.

    2-Chloro-N-phenylacetamide: Lacks the nitro and thiophen-2-ylmethyl groups.

    N-(3-nitrophenyl)acetamide: Lacks the chloro and thiophen-2-ylmethyl groups.

Uniqueness

2-Chloro-N-(3-nitro-phenyl)-N-thiophen-2-ylmethyl-acetamide is unique due to the presence of both the nitro and thiophen-2-ylmethyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-chloro-N-(3-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S/c14-8-13(17)15(9-12-5-2-6-20-12)10-3-1-4-11(7-10)16(18)19/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKFSBQBKVSWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N(CC2=CC=CS2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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